SodiumPerfluorodecanoate
Overview
Description
Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant known for its unique hydrophobicity and oleophobicity, making it resistant to heat, oil, stains, grease, and water. This compound has been used in various consumer products and industrial applications due to these properties.
Mechanism of Action
Target of Action
Sodium Perfluorodecanoate, also known as Sodium PFDA, is a fluorosurfactant . It primarily targets proteins and other molecules in the body. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .
Mode of Action
It is believed that sodium pfda acts by binding to its targets, which can alter the structure and function of those molecules. This interaction with its targets leads to changes in the body, such as the activation of PPARα and the increased expression of certain enzymes .
Biochemical Pathways
Sodium PFDA affects various biochemical pathways. It has been shown to influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx . These biomolecules play crucial roles in various biochemical pathways, including those involved in oxidative stress and lipid metabolism .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a valuable approach to integrate quantitative information about the pharmacologic properties of a compound with its pharmacokinetics .
Result of Action
The result of Sodium PFDA’s action can be seen at both the molecular and cellular levels. At the molecular level, it influences the contents and activity of various biomolecules . At the cellular level, it can lead to changes in enzyme expression and receptor activation . It’s important to note that sodium pfda has a relatively high toxicity and can promote tumor growth .
Action Environment
Sodium PFDA’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFDA-containing products is the main route of exposure .
Biochemical Analysis
Biochemical Properties
SodiumPerfluorodecanoate has been shown to interact with various biomolecules. For instance, it has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . A study also indicated that this compound could influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to greatly affect the immune response . Mechanistic investigations indicated that this compound inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4, suggesting that inflammasome assemblies were suppressed .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-studied. It is known that this compound is resistant to hydrolysis, photolysis, and biodegradation, causing persistence of the compound in the environment .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . It does not biodegrade according to the route of fatty acid metabolism .
Preparation Methods
The synthesis of Sodium Perfluorodecanoate typically involves electrochemical fluorination (ECF). This process occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods also utilize similar electrochemical processes to produce Sodium Perfluorodecanoate on a larger scale.
Chemical Reactions Analysis
Sodium Perfluorodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sodium Perfluorodecanoate can lead to the formation of perfluorinated carboxylic acids .
Scientific Research Applications
Sodium Perfluorodecanoate has a wide range of scientific research applications, including:
Biology: Research on the mass flows of perfluorinated compounds in municipal wastewater treatment facilities has revealed the persistence of these compounds, including Sodium Perfluorodecanoate, throughout treatment processes.
Medicine: Its unique properties make it useful in the development of medical equipment and drug delivery systems.
Industry: It is used in food packaging materials for their oil and moisture resistance properties.
Comparison with Similar Compounds
Sodium Perfluorodecanoate is part of the broader group of perfluoroalkyl substances (PFAS), which includes other perfluoroalkyl acids (PFAAs) such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Compared to these similar compounds, Sodium Perfluorodecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its resistance to heat, oil, stains, grease, and water makes it particularly valuable in various industrial applications .
Properties
InChI |
InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31); | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANCFNKLDHKVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-45-3 | |
Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3830-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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